molecular formula C10H16O3 B2552406 2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid CAS No. 2248295-98-7

2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid

Cat. No.: B2552406
CAS No.: 2248295-98-7
M. Wt: 184.235
InChI Key: HGDXJFFELGMDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Oxaspiro[34]octan-6-yl)propanoic acid is a chemical compound with a unique spirocyclic structure This compound features a spiro linkage between an oxetane and a cyclohexane ring, making it an interesting subject for chemical research and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Oxaspiro[3 One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spiro linkage

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid group, leading to the formation of carboxylate derivatives.

    Reduction: Reduction reactions can target the oxetane ring or the propanoic acid group, potentially leading to the formation of alcohols or other reduced products.

    Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the oxetane ring, where nucleophiles can replace existing groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products:

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The propanoic acid group can participate in hydrogen bonding and ionic interactions, further influencing its activity.

Comparison with Similar Compounds

  • 2-(5-Oxaspiro[3.4]octan-6-yl)acetic acid
  • 2-(5-Oxaspiro[3.4]octan-6-yl)butanoic acid

Comparison:

  • Structural Differences: While similar in their spirocyclic core, these compounds differ in the length and nature of the carboxylic acid side chain.
  • Reactivity: The different side chains can influence the reactivity and solubility of the compounds.
  • Applications: Each compound may have unique applications based on its specific structure and reactivity.

Properties

IUPAC Name

2-(5-oxaspiro[3.4]octan-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-7(9(11)12)8-3-6-10(13-8)4-2-5-10/h7-8H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDXJFFELGMDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(O1)CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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